molecular formula C8H4Br2Cl2O B15335178 2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone

2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone

Cat. No.: B15335178
M. Wt: 346.83 g/mol
InChI Key: GGNYBMWZFBIRKI-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone (C₈H₅Br₂Cl₂O) is a halogenated acetophenone derivative featuring two bromine atoms at the α-carbon position and a 2,5-dichlorophenyl substituent. This compound is part of a broader class of α-halogenated ketones, which are pivotal intermediates in organic synthesis, particularly in electrophilic substitution reactions and the preparation of heterocyclic compounds .

Properties

Molecular Formula

C8H4Br2Cl2O

Molecular Weight

346.83 g/mol

IUPAC Name

2,2-dibromo-1-(2,5-dichlorophenyl)ethanone

InChI

InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)5-3-4(11)1-2-6(5)12/h1-3,8H

InChI Key

GGNYBMWZFBIRKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(Br)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone typically involves the bromination of 1-(2,5-dichlorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1-(2,5-dichlorophenyl)ethanol.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products like 2-azido-1-(2,5-dichlorophenyl)ethanone.

    Reduction: 1-(2,5-dichlorophenyl)ethanol.

    Oxidation: 2,5-dichlorobenzoic acid.

Scientific Research Applications

2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone involves its interaction with various molecular targets. The bromine atoms make it a good electrophile, allowing it to react with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Halogenated Acetophenones

Compound Name Molecular Formula Substituents (Aryl Group) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone C₈H₅Br₂Cl₂O 2,5-dichlorophenyl 312.39 Not reported Potential electrophilic reagent
2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone C₉H₈Br₂O₃ 4-hydroxy-3-methoxyphenyl 324.84 Not reported Stabilized by O–H⋯O hydrogen bonds; forms 2D arrays via π–π stacking
2-Bromo-1-(2,5-dichlorophenyl)ethanone C₈H₅BrCl₂O 2,5-dichlorophenyl 275.94 Not reported Mono-brominated analog; lower molecular weight
2,2-Dibromo-1-(2-chlorophenyl)ethanone C₈H₅Br₂ClO 2-chlorophenyl 312.39 Not reported Isomeric Cl substitution (ortho vs. 2,5-dichloro)
2-Chloro-1-(2,5-dihydroxyphenyl)ethanone C₈H₇ClO₃ 2,5-dihydroxyphenyl 186.59 Not reported Hydroxyl groups enhance polarity and solubility

Key Observations:

Halogenation Degree: The presence of two bromine atoms at the α-position (as in the target compound) increases electrophilicity compared to mono-brominated analogs like 2-bromo-1-(2,5-dichlorophenyl)ethanone. This enhances reactivity in nucleophilic substitution reactions .

Aryl Substituent Position: 2,5-Dichlorophenyl vs. 2-Chlorophenyl: The 2,5-dichloro substitution introduces para-chlorine, increasing electron-withdrawing effects and steric hindrance compared to the mono-ortho-chloro analog . Hydroxy/Methoxy Substitutents: Compounds like 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone exhibit intramolecular hydrogen bonding (O–H⋯O), which stabilizes the crystal lattice and reduces solubility in nonpolar solvents .

Insights:

  • Regioselectivity: The number and position of halogens are controlled by stoichiometry and reaction conditions. For example, using 4.4 equivalents of NBS in ionic liquids yields tetrabrominated products, whereas lower equivalents produce mono- or dibrominated derivatives .
  • Solvent Effects : Polar solvents (e.g., ionic liquids) and acidic media enhance halogenation efficiency by stabilizing reactive intermediates .

Crystallographic and Intermolecular Interactions

  • 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone: Forms a 2D supramolecular network via C–H⋯O interactions and π–π stacking (centroid distance: 3.596 Å). Intramolecular O–H⋯O bonds (H⋯O = 2.27 Å) further stabilize the structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dibromo-1-(2,5-dichlorophenyl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via halogenation and acylation. A typical route involves brominating 2,5-dichlorobenzene to form 2,5-dibromo-1,4-dichlorobenzene, followed by acylation with acetyl chloride using a Lewis acid catalyst (e.g., AlCl₃). Temperature control (0–5°C) minimizes side reactions, while solvent selection (e.g., dichloromethane) enhances reactivity .
  • Data : Yields range from 60–75% under optimized conditions. Side products include mono-brominated derivatives, which are separable via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Complement with NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For SC-XRD, employ SHELX programs (e.g., SHELXL for refinement) to resolve halogen positions and confirm stereochemistry .
  • Key Data :

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.3–7.8 ppm); carbonyl (C=O) at δ 195–205 ppm in ¹³C NMR.
  • X-ray : C-Br bond lengths: ~1.89–1.92 Å; C-Cl: ~1.72–1.75 Å .

Q. What are the compound’s physicochemical properties relevant to laboratory handling?

  • Methodology : Determine melting point (MP), solubility, and stability via differential scanning calorimetry (DSC) and UV-Vis spectroscopy.
  • Data :

  • MP : ~120–125°C (decomposition observed above 130°C).
  • Solubility : Soluble in chloroform, DCM, and DMSO; insoluble in water .

Advanced Research Questions

Q. How do electronic effects of halogen substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies using nucleophiles (e.g., amines, thiols) under varying conditions (polar solvents, temperature). Monitor reaction progress via HPLC or GC-MS.
  • Findings : The 2,5-dichlorophenyl group withdraws electron density via inductive effects, activating the α-carbon for nucleophilic attack. Bromine’s leaving-group ability (vs. chlorine) drives regioselectivity .
  • Contradiction Analysis : Discrepancies in reaction rates across studies may arise from solvent polarity or competing elimination pathways .

Q. What crystallographic challenges arise during refinement of 2,2-dibromo-1-(2,5-dichlorophenyl)ethanone, and how are they resolved?

  • Methodology : Address disorder in halogen positions using SHELXL restraints (e.g., DFIX for bond lengths). Apply TWIN commands for twinned crystals. Validate with R-factor convergence (<0.05) .
  • Data :

  • Rint : ~0.041 (indicative of high data quality).
  • Anisotropic displacement parameters : Br atoms show higher thermal motion due to steric bulk .

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